molecular formula C16H12N4O2S2 B2408490 2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole CAS No. 328016-86-0

2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole

Cat. No.: B2408490
CAS No.: 328016-86-0
M. Wt: 356.42
InChI Key: ARNKBBACPFTWFW-UHFFFAOYSA-N
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Description

2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is a complex organic compound that belongs to the class of heterocyclic compounds This compound features a unique structure that combines an imidazo[1,2-a]pyridine moiety with a benzo[d]thiazole ring, linked via a thioether bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced purification techniques, and stringent control of reaction conditions to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular macromolecules, leading to cytotoxic effects. The thioether linkage and the heterocyclic rings contribute to its binding affinity to specific enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(((5-Methylimidazo[1,2-a]pyridin-2-yl)methyl)thio)-5-nitrobenzo[d]thiazole is unique due to its combination of the imidazo[1,2-a]pyridine and benzo[d]thiazole rings, linked via a thioether bond and featuring a nitro group. This unique structure imparts distinct chemical reactivity and potential biological activities, making it a valuable compound for various applications .

Properties

IUPAC Name

2-[(5-methylimidazo[1,2-a]pyridin-2-yl)methylsulfanyl]-5-nitro-1,3-benzothiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N4O2S2/c1-10-3-2-4-15-17-11(8-19(10)15)9-23-16-18-13-7-12(20(21)22)5-6-14(13)24-16/h2-8H,9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARNKBBACPFTWFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC2=NC(=CN12)CSC3=NC4=C(S3)C=CC(=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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